2,2'-Selenobispyridine
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Overview
Description
2,2’-Selenobispyridine is an organic compound that belongs to the family of bipyridines, where selenium replaces the usual carbon or nitrogen atoms in the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Selenobispyridine typically involves the coupling of pyridine derivatives with selenium reagents. One common method is the reaction of 2-bromopyridine with sodium selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium.
Industrial Production Methods: While specific industrial production methods for 2,2’-Selenobispyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Selenobispyridine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide compound.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: The parent selenide compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,2’-Selenobispyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals
Biological Studies: The compound’s selenium content makes it a subject of interest in biological studies, particularly in understanding selenium’s role in biological systems.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industrial Applications:
Mechanism of Action
The mechanism by which 2,2’-Selenobispyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The selenium atom in the compound can also participate in redox reactions, contributing to its overall chemical behavior.
Comparison with Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the unique properties imparted by selenium.
4,4’-Selenobispyridine: Another selenium-containing bipyridine, but with different structural and electronic properties.
1,10-Phenanthroline: Similar in its coordination chemistry applications but differs in structure and electronic properties.
Uniqueness: 2,2’-Selenobispyridine is unique due to the presence of selenium, which imparts distinct redox properties and coordination behavior compared to its carbon or nitrogen analogs. This makes it particularly valuable in studies involving redox-active metal centers and in the development of new materials with specific electronic properties.
Properties
CAS No. |
66491-49-4 |
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Molecular Formula |
C10H8N2Se |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-pyridin-2-ylselanylpyridine |
InChI |
InChI=1S/C10H8N2Se/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |
InChI Key |
JJKPYMNPLJBAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)[Se]C2=CC=CC=N2 |
Origin of Product |
United States |
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